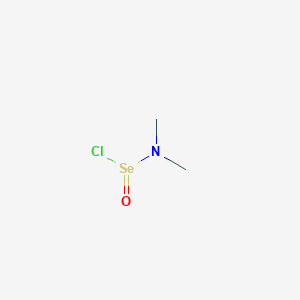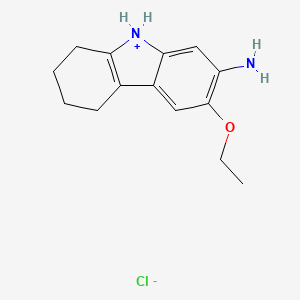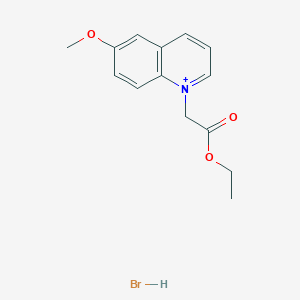
4-Phthalimidobutyl Triphenalphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phthalimidobutyl Triphenalphosphonium Bromide is a quaternary ammonium salt that contains a phosphonium cation and a phthalimide anion. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phthalimidobutyl Triphenalphosphonium Bromide typically involves the reaction of triphenylphosphine with 4-bromobutyl phthalimide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phthalimidobutyl Triphenalphosphonium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The phosphonium cation can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent .
Scientific Research Applications
4-Phthalimidobutyl Triphenalphosphonium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Phthalimidobutyl Triphenalphosphonium Bromide involves its interaction with cellular components. The phosphonium cation can target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting can disrupt mitochondrial function and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium Bromide: Similar in structure but lacks the phthalimide group.
4-Bromobutyl Triphenylphosphonium Bromide: Similar but does not contain the phthalimide moiety.
Uniqueness
4-Phthalimidobutyl Triphenalphosphonium Bromide is unique due to the presence of both the phosphonium cation and the phthalimide anion.
Properties
Molecular Formula |
C30H28BrNO2P+ |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C30H27NO2P.BrH/c32-29-27-20-10-11-21-28(27)30(33)31(29)22-12-13-23-34(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-11,14-21H,12-13,22-23H2;1H/q+1; |
InChI Key |
YKNPTFHDEQEFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)






![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
